molecular formula C16H13F2N3O4 B2649359 N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide CAS No. 329777-79-9

N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide

Cat. No.: B2649359
CAS No.: 329777-79-9
M. Wt: 349.294
InChI Key: PAFDNYYBXCHVCS-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide is a diamide compound featuring a four-carbon backbone (butanediamide) with two aromatic substituents: a 4-fluoro-3-nitrophenyl group and a 4-fluorophenyl group.

Properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O4/c17-10-1-3-11(4-2-10)19-15(22)7-8-16(23)20-12-5-6-13(18)14(9-12)21(24)25/h1-6,9H,7-8H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFDNYYBXCHVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluoro-3-nitroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products Formed

    Reduction: Formation of N-(4-amino-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H17F2N3O2
  • Molecular Weight : 321.33 g/mol
  • IUPAC Name : N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide

The compound features a butanediamide backbone substituted with fluorinated and nitro aromatic groups, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antitubercular Activity

A novel series of compounds similar to this compound have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that certain derivatives displayed potent activity with MIC values as low as 4 µg/mL, suggesting their potential as affordable antitubercular agents.

Neuropharmacological Effects

Studies have also explored the neuropharmacological effects of this compound. Preliminary findings suggest that it may exhibit antidepressant-like activity, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.

Compound Binding Affinity (∆G)
This compound-10.5 kcal/mol

Case Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study demonstrated that the compound effectively inhibited bacterial growth at concentrations below those required for conventional antibiotics, indicating its potential as a lead compound in antibiotic development.

Case Study on Antitubercular Activity

A series of derivatives were synthesized based on the structure of this compound and tested for their efficacy against Mycobacterium tuberculosis. The most promising derivative showed an MIC of 4 µg/mL, comparable to standard antitubercular agents like rifampicin.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

N',N'-Dibenzyl-N-(4-Fluorophenyl)Butanediamide (CID 980852)

  • Structure : Shares the butanediamide backbone but substitutes the nitro-containing aryl group with dibenzyl moieties (N',N'-dibenzyl) and retains a single 4-fluorophenyl group.
  • Electronic Properties: The absence of a nitro group eliminates strong electron-withdrawing effects, which could alter reactivity in synthesis or interactions with biological targets .

N-(4-Fluoro-3-Nitrophenyl)Acetamide (CAS 351-32-6)

  • Structure : Features an acetamide (two-carbon backbone) with the same 4-fluoro-3-nitrophenyl group.
  • Applications: Used as an intermediate in antimicrobial and anti-inflammatory drug synthesis, highlighting the pharmacological relevance of the nitro-fluoroaryl motif .

Halogen-Substituted Maleimides (e.g., N-(4-Fluorophenyl)Maleimide)

  • Structure : Maleimide ring with 4-fluorophenyl substitution (compound 19, IC50 = 5.18 μM against MGL).
  • Key Differences: Core Structure: The rigid maleimide ring contrasts with the flexible butanediamide backbone, affecting target binding modes. Biological Activity: Despite varying halogen sizes (F, Cl, Br, I), inhibitory potency against monoacylglycerol lipase (MGL) remained similar, suggesting substituent position and core structure dominate activity over halogen electronic effects .

Fluorine Substitution

  • Metabolic Stability: Fluorine enhances resistance to enzymatic degradation, as seen in N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide (80), which showed superior metabolic integrity compared to non-fluorinated analogs .

Nitro Group Influence

  • Electronic Effects : The nitro group is strongly electron-withdrawing, polarizing the aryl ring and increasing electrophilicity, which may enhance reactivity in substitution reactions or binding to electron-rich biological targets.
  • Solubility : Nitro groups reduce solubility in apolar solvents but can form hydrogen bonds in aqueous environments .

Comparative Data Table

Compound Name Backbone Substituents Key Properties/Findings Reference
Target Compound Butanediamide 4-Fluoro-3-nitrophenyl, 4-fluorophenyl High polarity, potential metabolic stability N/A
N',N'-Dibenzyl-N-(4-fluorophenyl)butanediamide Butanediamide Dibenzyl, 4-fluorophenyl Increased hydrophobicity
N-(4-Fluoro-3-nitrophenyl)acetamide Acetamide 4-Fluoro-3-nitrophenyl Pharmaceutical intermediate
N-(4-Fluorophenyl)maleimide Maleimide 4-Fluorophenyl IC50 = 5.18 μM (MGL inhibition)

Biological Activity

Chemical Structure and Properties

N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide is characterized by its unique molecular structure, which includes:

  • Fluoro and Nitro Substituents : These groups are known to influence the compound's reactivity and interaction with biological targets.
  • Butanediamide Backbone : This structure is critical for the compound's biological activity, particularly in enzyme inhibition and receptor binding.

Molecular Formula

The molecular formula of this compound can be represented as C15H15F2N3O2C_{15}H_{15}F_2N_3O_2.

Research indicates that this compound exhibits its biological effects primarily through:

  • Inhibition of Protein Kinases : This compound has been shown to modulate protein kinase activity, which is crucial in regulating various cellular processes such as proliferation and apoptosis .
  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

  • Anticancer Properties : A study published in a peer-reviewed journal demonstrated that this compound inhibited cell proliferation in several cancer cell lines. The IC50 values indicated significant potency against certain types of tumors, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Modulation : Another study focused on the compound's ability to modulate enzyme activity related to cancer pathways. The results showed that it effectively reduced the enzymatic activity associated with tumor growth, highlighting its role in cancer biology .
  • Photolinker Applications : The compound's structural analogs have been utilized as photolinkers in bioconjugation processes. These applications leverage its ability to form covalent bonds with biomolecules upon exposure to light, facilitating advancements in drug delivery systems .

Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInhibition of cell proliferation
Enzyme ModulationReduced activity in cancer pathways
BioconjugationEffective photolinker for biomolecules

Comparative Analysis of Related Compounds

Compound NameAntitumor ActivityProtein Kinase InhibitionReference
This compoundSignificantYes
N-(4-fluorophenyl)-N'-(4-nitrophenyl)butanediamideModerateYes
4-Fluoro-3-nitrophenyl azideLowNo

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